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Compound of Interest

Compound Name: 5-Hexenenitrile

Cat. No.: B1345603

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data for 5-hexenenitrile with the
computational results that can be obtained through Density Functional Theory (DFT)
calculations. By juxtaposing experimental findings with theoretical predictions, researchers can
gain deeper insights into the molecular properties and reactivity of this versatile nitrile
compound. This document outlines the key experimental data, details the appropriate

computational methodologies for validation, and presents the information in a clear,
comparative format.

Experimental Data Summary

A compilation of experimentally determined properties for 5-hexenenitrile is presented below.
These values serve as the benchmark for validation by computational methods.
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Property Experimental Value Reference

Molecular Formula C6HON [1]

Molecular Weight 95.14 g/mol [1]

Boiling Point 165 °C (lit.)

Density 0.837 g/mL at 25 °C (lit.)

Refractive Index (n20/D) 1.427 (lit.)

IUPAC Name hex-5-enenitrile [1]

inChi INChl=1S/C6H9N/c1-2-3-4-5- (]
6-7/h2H,1,3-5H2

SMILES C=CCCCC#N [1]

Spectroscopic Data

Experimental spectroscopic data provides a fingerprint of the molecule's vibrational and

electronic properties. Below is a summary of key spectral information available for 5-

hexenenitrile.

Spectrum Type

Source

IR Spectrum

Available from PubChem, recorded on a Bruker
Tensor 27 FT-IR.[2]

Raman Spectrum

Available from PubChem, recorded on a Bruker
MultiRAM FT-Raman.

Mass Spectrum (EI)

Available from the NIST WebBook.

1H-NMR Spectrum

Data available in various chemical databases.

13C-NMR Spectrum

Data available in various chemical databases.

DFT Computational Approach for Validation
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To validate the experimental findings, a series of DFT calculations can be performed. The

following section outlines a robust and widely accepted computational protocol for a molecule

like 5-hexenenitrile.

Computational Protocol

Geometry Optimization: The first step is to determine the lowest energy conformation of the
5-hexenenitrile molecule. This is achieved through a geometry optimization calculation. A
commonly used and reliable method is the B3LYP functional with a 6-31G(d) basis set.[3]
This level of theory provides a good balance between accuracy and computational cost for
organic molecules.[3]

Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is
performed at the same level of theory. This serves two purposes: to confirm that the
optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict
the infrared (IR) and Raman vibrational spectra.[4] The calculated frequencies can then be
compared with the experimental IR and Raman spectra.

NMR Chemical Shift Calculation: To validate the experimental NMR data, the Gauge-
Independent Atomic Orbital (GIAO) method is typically employed.[5] Calculations are often
performed using a functional like B3LYP with a larger basis set, such as 6-311+G(2d,p), to
achieve higher accuracy for chemical shift predictions.[5][6] The calculated chemical shifts
for 1H and 13C can be directly compared to the experimental spectra.

Software

These calculations can be performed using various quantum chemistry software packages,
such as Gaussian, ORCA, or NWChem.

Comparative Analysis: Experimental vs. Theoretical

The true power of this approach lies in the direct comparison of the experimental data with the

results obtained from DFT calculations.
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Parameter

Experimental Data

DFT Calculation

Molecular Geometry

(Not directly measured in this

summary)

Optimized bond lengths, bond

angles, and dihedral angles.

IR Vibrational Frequencies

Experimental IR spectrum

shows characteristic peaks for

C=N, C=C, and C-H stretches.

Calculated vibrational
frequencies can be correlated
to the experimental peaks,
aiding in the precise
assignment of each vibrational
mode.[4]

1H NMR Chemical Shifts

Experimental spectrum with
specific ppm values for each

proton.

Calculated isotropic shielding
values can be converted to
chemical shifts and compared
with the experimental data to

confirm structural assignments.

[7]

13C NMR Chemical Shifts

Experimental spectrum with
specific ppm values for each

carbon atom.

Calculated chemical shifts for
each carbon atom provide
further validation of the

molecular structure.[7]

Workflow for DFT Validation of Experimental Data

The following diagram illustrates the logical workflow for using DFT calculations to validate

experimental findings for a molecule like 5-hexenenitrile.
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Caption: Workflow for validating experimental data with DFT calculations.

Signaling Pathway of Computational Analysis

The decision-making process within the computational validation workflow can be visualized as
a signaling pathway.
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Caption: Decision pathway for computational validation of molecular structure.
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Conclusion

The integration of DFT calculations with experimental data provides a powerful framework for
the comprehensive characterization of molecules like 5-hexenenitrile. While experimental
results provide real-world measurements, DFT calculations offer a theoretical lens to interpret
and validate these findings at a molecular level. This comparative approach not only confirms
structural assignments but also provides deeper insights into the electronic and vibrational
properties that govern the molecule's reactivity and function, which is of significant interest to
researchers in chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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